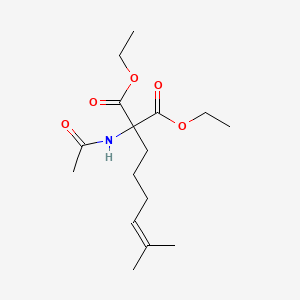
Diethyl acetamido(5-methylhex-4-en-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl acetamido(5-methylhex-4-en-1-yl)propanedioate is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. Its molecular formula is C14H25NO5, and it is characterized by its unique structure, which includes an acetamido group and a propanedioate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido(5-methylhex-4-en-1-yl)propanedioate typically involves the reaction of diethyl malonate with an appropriate acetamido derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion. This enolate ion then undergoes alkylation with the desired alkyl halide to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl acetamido(5-methylhex-4-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Diethyl acetamido(5-methylhex-4-en-1-yl)propanedioate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl acetamido(5-methylhex-4-en-1-yl)propanedioate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl acetamidomalonate: Similar in structure but lacks the 5-methylhex-4-en-1-yl group.
Diethyl 2-acetamidomalonate: Another related compound with slight structural differences.
Uniqueness
Diethyl acetamido(5-methylhex-4-en-1-yl)propanedioate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
88238-56-6 |
|---|---|
Molecular Formula |
C16H27NO5 |
Molecular Weight |
313.39 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-(5-methylhex-4-enyl)propanedioate |
InChI |
InChI=1S/C16H27NO5/c1-6-21-14(19)16(17-13(5)18,15(20)22-7-2)11-9-8-10-12(3)4/h10H,6-9,11H2,1-5H3,(H,17,18) |
InChI Key |
QOYSTGASSQOSBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCC=C(C)C)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


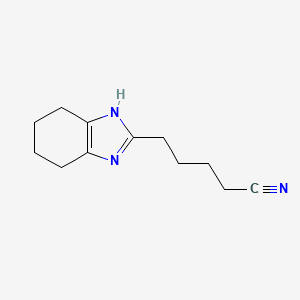
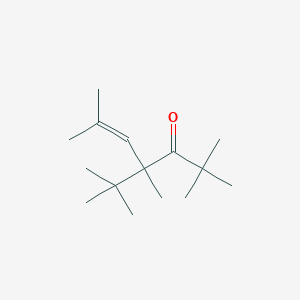
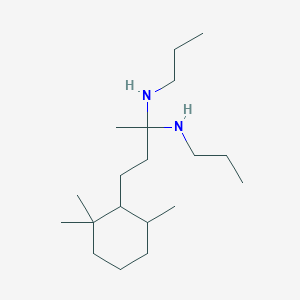
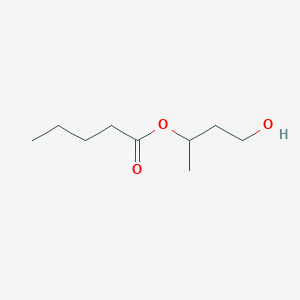
![Magnesium, bromo[(4-methylphenyl)methyl]-](/img/structure/B14390770.png)
![2-Butylpyrazolo[1,5-A]quinoline](/img/structure/B14390783.png)
![1,5-Dimethylspiro[5.5]undecan-3-one](/img/structure/B14390791.png)
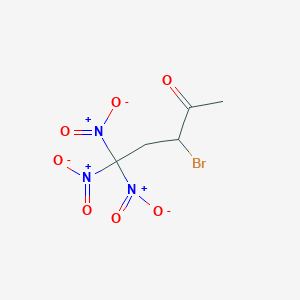
![(Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile](/img/structure/B14390796.png)

![4-[(E)-(Naphthalen-1-yl)diazenyl]aniline](/img/structure/B14390808.png)
![1-{1-Bromo-2-[(hex-2-en-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14390812.png)
![Butyl (methyl{[(naphthalen-1-yl)oxy]carbonyl}amino)(oxo)acetate](/img/structure/B14390822.png)
![(1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid](/img/structure/B14390828.png)
